molecular formula C11H16ClN B2735420 Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) CAS No. 16183-40-7

Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1)

Cat. No.: B2735420
CAS No.: 16183-40-7
M. Wt: 197.71
InChI Key: RYALSBFADLGCAF-UHFFFAOYSA-N
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Description

Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) is a chemical compound with the molecular formula C11H16ClN. It is a hydrochloride salt form of N-butyl-2-chlorobenzylamine. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) typically involves the reaction of N-butylbenzylamine with thionyl chloride to introduce the chlorine atom. The reaction is carried out under controlled conditions to ensure the selective chlorination of the benzylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

    Oxidation Reactions: Products include amine oxides.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine,N-methyl-2-chloro-, hydrochloride (1:1)
  • Benzenemethanamine,N-ethyl-2-chloro-, hydrochloride (1:1)
  • Benzenemethanamine,N-propyl-2-chloro-, hydrochloride (1:1)

Uniqueness

Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) is unique due to its specific alkyl chain length (butyl group) and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

16183-40-7

Molecular Formula

C11H16ClN

Molecular Weight

197.71

IUPAC Name

(3-butyl-2-chlorophenyl)methanamine

InChI

InChI=1S/C11H16ClN/c1-2-3-5-9-6-4-7-10(8-13)11(9)12/h4,6-7H,2-3,5,8,13H2,1H3

InChI Key

RYALSBFADLGCAF-UHFFFAOYSA-N

SMILES

CCCCC1=C(C(=CC=C1)CN)Cl

solubility

not available

Origin of Product

United States

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